molecular formula C15H19N5O2 B6687457 (2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687457
M. Wt: 301.34 g/mol
InChI Key: HUVJOYZVLMWYNJ-LBPRGKRZSA-N
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Description

The compound (2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic molecule that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound features a combination of cyclopropyl, oxazole, triazole, and pyrrolidine moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-cyclopropyl-1-methylpropan-1-one, with a suitable reagent like acetic anhydride.

    Introduction of the triazole moiety: This step often involves a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Attachment of the pyrrolidine ring: The final step involves the coupling of the triazole-containing intermediate with a pyrrolidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

The compound (2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under strong oxidative conditions.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxazole N-oxide.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.

Mechanism of Action

The mechanism of action of (2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-4-methylbenzonitrile

Uniqueness

Compared to these similar compounds, (2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to its combination of multiple heterocyclic rings and the presence of both cyclopropyl and triazole moieties

Properties

IUPAC Name

(2-cyclopropyl-4-methyl-1,3-oxazol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-13(22-14(17-10)11-4-5-11)15(21)20-7-2-3-12(20)9-19-8-6-16-18-19/h6,8,11-12H,2-5,7,9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVJOYZVLMWYNJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CC2)C(=O)N3CCCC3CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=N1)C2CC2)C(=O)N3CCC[C@H]3CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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